molecular formula C6H10O5 B14490030 (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal CAS No. 64952-23-4

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal

Cat. No.: B14490030
CAS No.: 64952-23-4
M. Wt: 162.14 g/mol
InChI Key: UWFDDFMHUZHVOC-WDSKDSINSA-N
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Description

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal is an organic compound with a complex structure that includes hydroxyl, methoxy, and oxoethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy aldehyde. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or carboxylic acid.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with active sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal: shares similarities with other β-hydroxy aldehydes and ketones, such as:

Uniqueness

The unique combination of functional groups in this compound provides distinct reactivity and potential applications compared to its analogs. Its specific stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Properties

CAS No.

64952-23-4

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal

InChI

InChI=1S/C6H10O5/c1-10-6(4-9)11-5(2-7)3-8/h2,4-6,8H,3H2,1H3/t5-,6-/m0/s1

InChI Key

UWFDDFMHUZHVOC-WDSKDSINSA-N

Isomeric SMILES

CO[C@H](C=O)O[C@H](CO)C=O

Canonical SMILES

COC(C=O)OC(CO)C=O

Origin of Product

United States

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